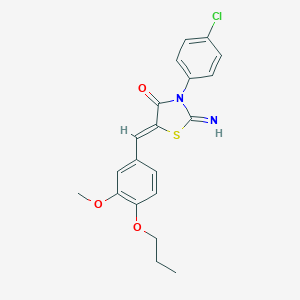![molecular formula C24H21N3O2S B302867 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302867.png)
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been studied for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. In
Wirkmechanismus
The exact mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro. Additionally, the compound has been shown to inhibit the proliferation of cancer cells in vitro. However, the compound has not yet been extensively studied in vivo, and its effects on the human body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its reported anti-inflammatory and anti-cancer properties. This makes it a potential candidate for further study in these areas. However, one limitation is that the compound has not yet been extensively studied in vivo, and its effects on the human body are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of interest is further study of the compound's anti-inflammatory and anti-cancer properties in vivo. Additionally, the compound's antimicrobial activity could be further explored. Finally, the compound's potential as a drug candidate for the treatment of inflammatory and cancerous diseases could be investigated.
Synthesemethoden
The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. The sulfide is then reacted with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and acetic anhydride to produce the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in scientific research due to its reported anti-inflammatory and anti-cancer properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells in vitro. Additionally, the compound has been shown to have antimicrobial activity against certain strains of bacteria and fungi.
Eigenschaften
Produktname |
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
|---|---|
Molekularformel |
C24H21N3O2S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-17-7-5-6-10-20(17)15-30-16-22(28)25-21-13-11-19(12-14-21)24-27-26-23(29-24)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,25,28) |
InChI-Schlüssel |
QESOECYMVRTNAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)
![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)